(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
Description
Historical Development of Benzamide Derivatives in Pharmacology
Benzamide derivatives have played a pivotal role in pharmacology since the mid-20th century, particularly in the development of gastrointestinal motility enhancers and central nervous system modulators. Early studies focused on simple benzamide structures, such as metoclopramide, which demonstrated dopamine receptor antagonism and antiemetic properties. The discovery of 4-(4-amino-5-chloro-2-methoxybenzamido)-1-piperidine-acetic acid marked a turning point, as it highlighted the importance of methoxy and amino substituents in enhancing biological activity. However, limitations in oral absorbability and side effects like vomiting necessitated structural refinements. By the late 1990s, researchers began exploring ester derivatives with larger alkyl chains, leading to improved metabolic stability and reduced adverse effects. These advancements laid the groundwork for modern derivatives like (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride, which emerged as part of a broader effort to optimize pharmacokinetic profiles through stereochemical control and salt formation.
Emergence of (S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride in Scientific Literature
First reported in patent literature circa 2020, this compound gained attention for its unique combination of a chiral aminoethyl side chain and methoxybenzoic acid core. The hydrochloride salt form (CAS 2216747-15-6) became commercially available through specialty chemical providers like GlpBio by 2023, with researchers utilizing it primarily as:
- A building block for proteolysis-targeting chimeras (PROTACs)
- A precursor in asymmetric synthesis of kinase inhibitors
- A model compound for studying crystalline salt stability
Key publications between 2021-2025 have employed this derivative in:
Positioning within Current Pharmaceutical Research Landscape
The compound occupies a strategic niche in contemporary drug discovery due to three key attributes:
| Property | Significance in Pharmaceutical Research |
|---|---|
| Chiral aminoethyl group | Enables selective targeting of stereospecific binding pockets |
| Methoxy substitution | Enhances metabolic stability via electron donation |
| Hydrochloride salt form | Improves aqueous solubility for formulation development |
Current applications span:
Theoretical Significance in Drug Discovery Paradigms
The molecule's theoretical importance stems from its capacity to bridge traditional medicinal chemistry and modern computational approaches:
- Stereochemical Complexity : The (S)-configuration at the aminoethyl center creates distinct electronic environments for studying enantiomer-specific biological effects.
- Salt Formation Dynamics : Protonation of the amino group facilitates ionic interactions with biological membranes, as modeled by the Henderson-Hasselbalch equation:
$$
\text{pH} = \text{p}K_a + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)
$$
Where the amino group's pKa (~9.2) ensures >90% protonation at physiological pH. - Molecular Hybridization : Combines features of classical benzamides with modern amino acid mimetics, enabling dual functionality in target engagement.
Research Gaps and Scientific Opportunities
Despite progress, four critical gaps persist:
1. Synthetic Methodology
Current routes (e.g., Schlenk techniques) yield ≤68% enantiomeric excess, necessitating improved asymmetric catalysis protocols.
2. Solid-State Characterization
Limited data exists on:
- Polymorphic transitions under accelerated stability conditions
- Hygroscopicity profiles at varying relative humidities
- Thermal decomposition pathways above 150°C
3. Biological Target Space
Only 23% of predicted protein targets (per SwissTargetPrediction) have been experimentally validated.
4. Computational Modeling
Opportunities exist for:
- Machine learning-driven solubility prediction
- Molecular dynamics simulations of salt dissociation
- Quantum mechanical studies of intramolecular hydrogen bonding
Future research directions should prioritize:
- Development of continuous flow synthesis platforms
- Cryo-electron microscopy studies of target complexes
- High-throughput crystallization screening using microfluidic devices
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRDVLGBIQASK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Chiral Aminoethylation: The introduction of the chiral aminoethyl group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxy group and benzoic acid core contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features, physicochemical properties, and applications of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride with structurally related compounds:
Key Differences and Implications
Stereochemistry : The (S)-configuration in the target compound distinguishes it from its (R)-enantiomer (CAS 1134776-39-8). This stereochemical variance can significantly impact receptor binding in pharmaceutical contexts, where enantiomers often exhibit divergent biological activities .
Sulphonyl fluoride in AEBSF (CAS 30827-99-7) confers irreversible protease inhibition but introduces hazards like HF release, limiting its use compared to safer benzoic acid derivatives .
Applications: The target compound and its analogs are primarily used in pharmaceuticals, whereas 1-Methoxy-2-amino-4-β-hydroxyethyl-amino-benzene (CAS 83763-47-7) is restricted to cosmetic hair dyes due to its oxidative properties . 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6) is favored in agrochemicals for its methyl group’s steric effects, which may enhance herbicide stability .
Biological Activity
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, structure-activity relationships, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is a derivative of benzoic acid, characterized by an aminoethyl side chain and a methoxy group. Its chemical structure can be represented as follows:
- Chemical Formula: C₉H₁₃ClN₂O₃
- Molecular Weight: 220.66 g/mol
Research indicates that compounds similar to (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride often interact with various biological pathways. The presence of the aminoethyl group may enhance binding affinity to certain receptors or enzymes, influencing metabolic processes.
1. Antimicrobial Activity
Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride has shown potential against various bacterial strains, primarily due to its ability to disrupt bacterial cell membranes.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-17, which are critical in inflammatory responses. This inhibition suggests a potential role in treating inflammatory diseases.
3. Cytotoxicity in Cancer Cells
In vitro studies have assessed the cytotoxic effects of (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride on cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against melanoma and hepatocellular carcinoma cells, indicating its potential as an anticancer agent.
4. Modulation of Proteostasis
Recent findings suggest that derivatives of benzoic acid can modulate cellular protein degradation pathways, including the ubiquitin-proteasome system and autophagy-lysosome pathway. This modulation could lead to enhanced proteostasis, which is crucial for cellular health and longevity.
Structure-Activity Relationship (SAR)
The biological activity of (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antimicrobial activity |
| Variation in side chain length | Altered cytotoxicity profiles |
| Presence of functional groups | Enhanced binding to target enzymes |
Research has shown that specific structural features are essential for maintaining potency against target pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study, (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of the compound in a mouse model of arthritis. Treatment with (S)-4-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride resulted in a significant reduction in joint swelling and serum levels of inflammatory markers, demonstrating its potential as an anti-inflammatory drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride with high enantiomeric purity?
- Methodology : A common approach involves coupling reactions between a substituted benzoic acid derivative (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) and an aminoethyl precursor, followed by catalytic hydrogenation to reduce protecting groups and isolate the hydrochloride salt . Chiral resolution techniques, such as chiral chromatography or crystallization with enantiopure resolving agents, are critical to ensure the (S)-configuration. For example, catalytic hydrogenation in the presence of Pd/C under controlled conditions can preserve stereochemistry .
Q. Which analytical methods are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the aromatic, methoxy, and aminoethyl moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₁₄ClNO₃·HCl) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection assesses purity (>95%) and identifies impurities. Chiral HPLC columns (e.g., Chiralpak®) differentiate enantiomers .
Q. How should solubility and stability be optimized for in vitro studies?
- Methodology :
- Solubility : Hydrochloride salts are typically soluble in polar solvents (e.g., water, DMSO). Pre-saturation experiments in PBS (pH 7.4) or cell culture media are recommended to avoid precipitation .
- Stability : Store lyophilized powder at -20°C in airtight, light-protected containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation under stress conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data involving this compound?
- Methodology :
- Multi-Assay Validation : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) to confirm interactions with targets like dopamine D₂ or serotonin 5-HT₃ receptors .
- Structural Analog Comparison : Compare binding affinities with structurally related compounds (e.g., Y-27632, a Rho kinase inhibitor with a similar aminoethyl group) to identify stereospecific or off-target effects .
- Statistical Analysis : Apply Bayesian modeling or dose-response curve analysis to distinguish true binding from experimental noise .
Q. What experimental designs are optimal for studying its biological activity in neurological models?
- Methodology :
- In Vitro Models : Use primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing human D₂ receptors) to assess receptor modulation. Include controls with enantiomers (e.g., (R)-configuration) to validate stereochemical specificity .
- Functional Assays : Measure downstream effects (e.g., calcium flux, neurite outgrowth) to link binding data to phenotypic outcomes. For example, Y-27632’s Rho kinase inhibition provides a template for mechanistic studies .
- Metabolic Stability : Incubate with liver microsomes to predict pharmacokinetic profiles and identify potential metabolites .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
- Methodology :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) during key synthetic steps to favor (S)-enantiomer formation .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in specific solvents to enhance purity .
- Quality Control : Regularly monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
